An In-depth Technical Guide to 2,2-Bis(4-aminophenyl)hexafluoropropane (CAS Number: 1095-78-9)
An In-depth Technical Guide to 2,2-Bis(4-aminophenyl)hexafluoropropane (CAS Number: 1095-78-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Bis(4-aminophenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)dianiline, a key fluorinated diamine monomer. It is principally used in the synthesis of high-performance polyimides and other advanced polymers. These resulting polymers exhibit exceptional thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in aerospace, electronics, and other demanding fields. This document details the physicochemical properties, spectral data, synthesis methodologies, and polymerization applications of this compound. Due to its primary application in materials science, information regarding its interaction with biological systems is limited.
Physicochemical and Spectral Data
2,2-Bis(4-aminophenyl)hexafluoropropane is a white to light-yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1095-78-9 | [1] |
| Molecular Formula | C₁₅H₁₂F₆N₂ | [2] |
| Molecular Weight | 334.26 g/mol | [2] |
| Melting Point | 195-199 °C | [3][4] |
| Appearance | White to light yellow crystalline powder | [1][5] |
| Solubility | Insoluble in water; Soluble in methanol | [2][5] |
| pKa | 3.98 ± 0.25 (Predicted) | [5] |
Table 2: Spectral Data
| Spectrum Type | Key Peaks/Shifts | Reference(s) |
| ¹H NMR | Spectra available, detailed peak assignments vary with solvent. | [1] |
| ¹³C NMR | Spectra available, detailed peak assignments vary with solvent. | [6] |
| FTIR | Characteristic peaks for N-H (amine), C-F, and aromatic C-H bonds are present. Asymmetric and symmetric stretching of primary amine (-NH2) are typically observed around 3441 and 3387 cm⁻¹, with N-H bending vibrations around 1620 cm⁻¹. | [7] |
Synthesis of 2,2-Bis(4-aminophenyl)hexafluoropropane
The synthesis of 2,2-Bis(4-aminophenyl)hexafluoropropane can be achieved through various routes, often starting from precursors like 2,2-bis(4-halophenyl)hexafluoropropane or 2,2-bis(4-hydroxyphenyl)hexafluoropropane. A generalized experimental protocol based on the amination of a dihalogenated precursor is outlined below.
Experimental Protocol: Synthesis from a Dihalogenated Precursor
This protocol is a generalized representation of a common synthesis method.
Materials:
-
2,2-bis(4-halophenyl)hexafluoropropane (e.g., 2,2-bis(4-chlorophenyl)hexafluoropropane)
-
An amine source (e.g., benzylamine, followed by deprotection, or an ammonia (B1221849) equivalent)
-
Palladium or copper-based catalyst
-
A suitable base (e.g., sodium tert-butoxide, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))
-
Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, organic solvents for extraction and recrystallization)
Procedure:
-
Reaction Setup: A dried reaction vessel is charged with 2,2-bis(4-halophenyl)hexafluoropropane, the catalyst, and the base under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reagent Addition: Anhydrous solvent is added, and the mixture is stirred. The amine source is then added to the reaction mixture.
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 150 °C and maintained for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The crude product is purified by column chromatography or recrystallization from a suitable solvent system to yield pure 2,2-Bis(4-aminophenyl)hexafluoropropane.
Application in Polyimide Synthesis
2,2-Bis(4-aminophenyl)hexafluoropropane is a crucial monomer for producing fluorinated polyimides. These polymers are synthesized through a two-step polycondensation reaction with an aromatic dianhydride, such as 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) or pyromellitic dianhydride (PMDA).[8][9]
Experimental Protocol: Two-Step Polyimide Synthesis
This protocol describes a general method for the synthesis of a polyimide from 2,2-Bis(4-aminophenyl)hexafluoropropane and an aromatic dianhydride.
Materials:
-
2,2-Bis(4-aminophenyl)hexafluoropropane
-
Aromatic dianhydride (e.g., 6FDA)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))
-
Dehydrating agent (e.g., acetic anhydride)
-
Catalyst (e.g., pyridine, triethylamine)
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Monomer Dissolution: In a dry reaction vessel under an inert atmosphere, 2,2-Bis(4-aminophenyl)hexafluoropropane is dissolved in the anhydrous solvent.
-
Dianhydride Addition: An equimolar amount of the aromatic dianhydride is added portion-wise to the stirred solution. The reaction is typically carried out at room temperature.
-
Polymerization: The reaction mixture is stirred for several hours (e.g., 12-24 hours) to form a viscous poly(amic acid) solution.
Step 2: Imidization (Chemical or Thermal)
-
Chemical Imidization:
-
A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution.
-
The mixture is stirred at room temperature or slightly elevated temperatures for several hours to effect cyclodehydration.
-
The resulting polyimide is precipitated by pouring the reaction solution into a non-solvent like methanol, filtered, washed, and dried.
-
-
Thermal Imidization:
-
The poly(amic acid) solution is cast onto a glass substrate to form a film.
-
The film is heated in a stepwise manner under a vacuum or inert atmosphere to temperatures typically ranging from 100 °C to 300 °C to drive the cyclization and remove the solvent.
-
Visualizations
Synthesis Workflow
Caption: Generalized synthesis workflow for 2,2-Bis(4-aminophenyl)hexafluoropropane.
Polyimide Synthesis Workflow
Caption: Two-step synthesis workflow for polyimides from the subject diamine.
Safety and Handling
2,2-Bis(4-aminophenyl)hexafluoropropane is classified as a skin and eye irritant.[4][10] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,2-Bis(4-aminophenyl)hexafluoropropane is a valuable monomer in the field of polymer chemistry, enabling the synthesis of high-performance fluorinated polyimides with exceptional thermal and dielectric properties. While its primary applications are in materials science, and data on its biological interactions are scarce, its well-established synthesis and polymerization chemistry make it a compound of significant interest to researchers in advanced materials. This guide provides a foundational understanding of its properties and applications for scientific and industrial purposes.
References
- 1. CN112624930A - Preparation method of 2, 2-bis (4-aminophenyl) hexafluoropropane - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2,2-Bis(4-aminophenyl)hexafluoropropane | 1095-78-9 [chemicalbook.com]
- 4. 2,2-Bis(4-aminophenyl)hexafluoropropane | 1095-78-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Page loading... [guidechem.com]
- 6. rsc.org [rsc.org]
- 7. Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis- | C27H20F6N2O2 | CID 94652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Synthesis of Polyimides Derived from 2,2-Bis[4-(4-aminobenzoyl)phenoxy]hexafluoropropane and Aromatic Dianhydrides -Applied Chemistry for Engineering | Korea Science [koreascience.kr]
- 10. CAS # 1095-78-9, 2,2-Bis(4-aminophenyl)hexafluoropropane, 4,4'-(Hexafluoroisopropylidene)dianiline - chemBlink [ww.chemblink.com]
